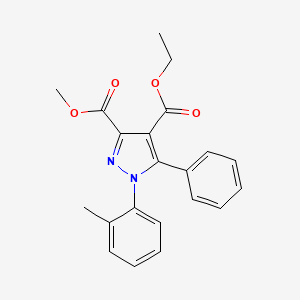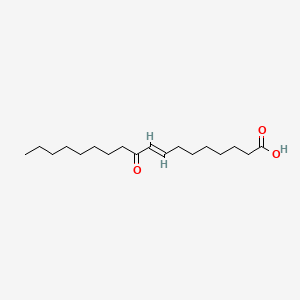![molecular formula C11H17N B14343353 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine CAS No. 98384-76-0](/img/structure/B14343353.png)
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine is an organic compound with the molecular formula C9H15N and a molecular weight of 137.22 g/mol . It is also known by several other names, including N-(1-Cyclopenten-1-yl)pyrrolidine and 1-(1-Pyrrolidinyl)-1-cyclopentene . This compound features a pyrrolidine ring attached to a cyclopentene moiety, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine can be achieved through various methods. One common synthetic route involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions . The reaction typically proceeds as follows:
Reactants: 1-bromoethane and pyrrolidine.
Conditions: Heating and stirring.
Product: this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives[3][3].
Wissenschaftliche Forschungsanwendungen
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyclopentene moiety may also play a role in its biological effects by influencing the compound’s overall conformation and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine can be compared with other similar compounds, such as:
1-(1-Cyclopenten-1-yl)pyrrolidine: Similar structure but lacks the ethenyl group.
1-Pyrrolidino-1-cyclopentene: Another closely related compound with similar reactivity and applications.
Cyclopropane, 1-ethynyl-1-ethenyl-: A compound with a cyclopropane ring instead of a cyclopentene ring.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and cyclopentene moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
98384-76-0 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
1-[1-(cyclopenten-1-yl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C11H17N/c1-10(11-6-2-3-7-11)12-8-4-5-9-12/h6H,1-5,7-9H2 |
InChI-Schlüssel |
BRVMTHNPCMJNGX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CCCC1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



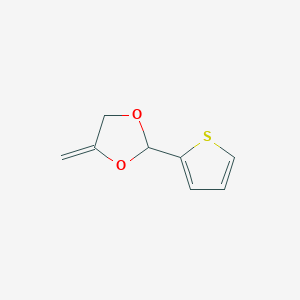
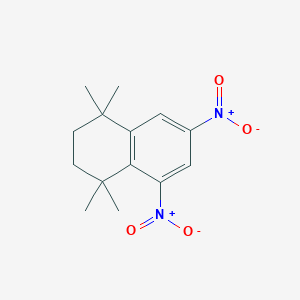
![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
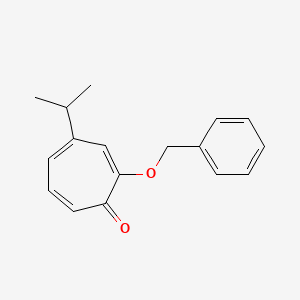
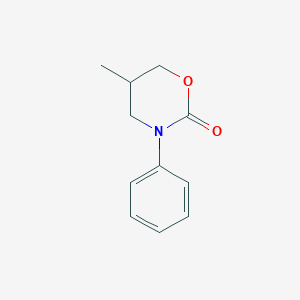

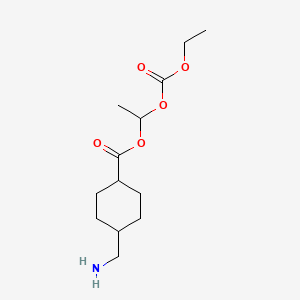
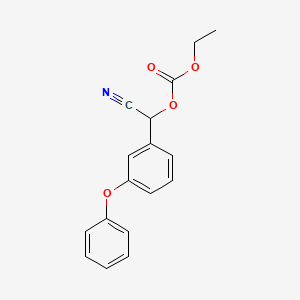
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
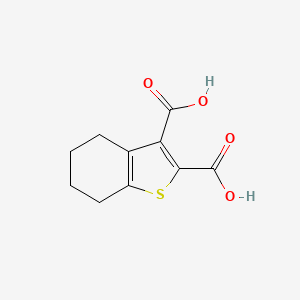
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
